3-(2-AMINOETHYL)-5-NITROINDOLE

Description

The exact mass of the compound 2-(5-nitro-1H-indol-3-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-AMINOETHYL)-5-NITROINDOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-AMINOETHYL)-5-NITROINDOLE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

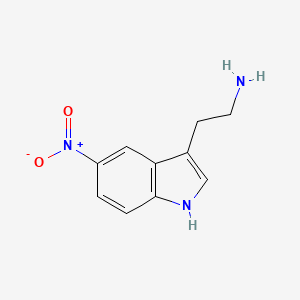

IUPAC Name |

2-(5-nitro-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10/h1-2,5-6,12H,3-4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZRBKWRRKBOAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204301 |

Source

|

| Record name | 1H-Indole-3-ethanamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55747-72-3 |

Source

|

| Record name | 1H-Indole-3-ethanamine, 5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055747723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-nitro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 5-Nitrotryptamine: A Technical Guide

The following technical guide details the physicochemical properties, synthesis, and applications of 5-Nitrotryptamine , while addressing the specific stereochemical context of its precursor, 5-Nitro-L-Tryptophan .

Version 1.0 | Status: Definitive | Audience: Drug Discovery & Medicinal Chemistry

Executive Summary & Nomenclature Clarification

Core Directive: This guide addresses the compound often colloquially referred to as "5-nitro-L-tryptamine." It is critical to establish chemically accurate nomenclature immediately:

-

5-Nitrotryptamine (Achiral): The decarboxylated amine. It possesses no chiral center at the

-carbon; therefore, the "L" designation is chemically invalid for the amine itself. -

5-Nitro-L-Tryptophan (Chiral): The biosynthetic precursor. The "L" refers to the

-configuration of the amino acid.

This guide focuses on 5-Nitrotryptamine (5-NT) as the primary scaffold for serotonergic receptor probing, while providing necessary data on its chiral precursor, 5-Nitro-L-Tryptophan (5-NLT) , where relevant for synthesis and metabolic studies.

Chemical Identity & Structural Analysis[1][2][3]

Identification Matrix

| Parameter | 5-Nitrotryptamine (Target Amine) | 5-Nitro-L-Tryptophan (Precursor) |

| CAS Registry | 55747-72-3 | 82584-46-1 |

| IUPAC Name | 2-(5-Nitro-1H-indol-3-yl)ethanamine | (2S)-2-Amino-3-(5-nitro-1H-indol-3-yl)propanoic acid |

| Formula | ||

| Mol.[1][2][3][4][5][6][7][8][9] Weight | 205.21 g/mol | 249.22 g/mol |

| Stereochemistry | Achiral (Planar Indole + Ethyl chain) | Chiral (L-isomer / S-configuration) |

| SMILES | NCCc1c[nH]c2ccc(=O)cc12 | [O-]c1ccc2[nH]cc(CC(=O)O)c2c1 |

Electronic Structure & Tautomerism

The introduction of a nitro group (

-

Electron Withdrawal: The nitro group is a strong electron-withdrawing group (EWG) via both induction (

) and resonance ( -

Indole Acidity: The

of the indole N-H is significantly lowered (more acidic) compared to tryptamine ( -

-Stacking: The electron-deficient ring system enhances

Physicochemical Parameters

Solubility & Lipophilicity Profile

Data derived from structural analogs and computational consensus (ACD/Labs, EPISuite).

| Property | Value (Approx.) | Context & Implications |

| LogP (Octanol/Water) | 0.6 – 0.9 | Significantly lower than Tryptamine (1.55) due to the polarity of the |

| LogD (pH 7.4) | -1.2 to -0.8 | At physiological pH, the primary amine ( |

| 9.6 – 9.8 | The basicity of the side-chain amine is minimally affected by the ring substitution due to the insulating ethyl spacer. | |

| ~13.5 | Predicted decrease from ~17 (unsubstituted) due to C5-nitro stabilization. | |

| Melting Point | > 120 °C | Solid state.[10] Note: The N,N-dimethyl derivative (5-Nitro-DMT) melts at 166–169 °C. |

Stability & Handling

-

Light Sensitivity: Nitroindoles are susceptible to photodegradation. Store in amber vials.

-

Oxidation: The primary amine is prone to oxidative deamination if left in solution with transition metals.

-

Storage:

, desiccated, under argon atmosphere for long-term stability.

Synthesis & Purification Protocols

Route A: Decarboxylation of 5-Nitro-L-Tryptophan (Biomimetic)

This route is preferred for maintaining high purity and mimicking biosynthetic pathways.

-

Precursor: 5-Nitro-L-Tryptophan (CAS 82584-46-1).

-

Catalyst: Acetophenone or Cyclohexanol (High boiling point solvent/catalyst method).

-

Protocol:

-

Suspend 5-Nitro-L-Tryptophan in cyclohexanol containing a catalytic amount of 2-cyclohexen-1-one.

-

Reflux at 150–160 °C for 2–4 hours under

atmosphere. -

Monitor

evolution. -

Workup: Acid-base extraction. Dissolve residue in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH to pH 11, extract into DCM.

-

Yield: Typically 60–75%.

-

Route B: Henry Reaction (Total Synthesis)

Used when the amino acid precursor is unavailable.

-

Start: 5-Nitroindole-3-carboxaldehyde.

-

Condensation: React with nitromethane (

) and ammonium acetate to form the nitrovinyl intermediate. -

Reduction: Selective reduction of the alkene and aliphatic nitro group using

(Lithium Aluminum Hydride). Note: Care must be taken to avoid reducing the aromatic nitro group to an amine. Borane-THF is often a superior alternative for chemoselectivity.

Purification Strategy (HPLC)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150x4.6mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 280 nm (Indole) and 330 nm (Nitro-specific absorbance).

Visualization: Synthesis & SAR Logic

Diagram: Biosynthetic & Chemical Pathways

Caption: Pathway illustrating the transition from chiral L-Tryptophan to achiral 5-Nitrotryptamine via decarboxylation.

Diagram: Structure-Activity Relationship (SAR) Logic

Caption: Mechanistic impact of the 5-nitro substitution on receptor binding dynamics compared to native serotonin (5-OH).

Applications in Drug Development

-

Receptor Probing (SAR): 5-Nitrotryptamine is used to evaluate the electronic requirements of the serotonin binding pocket. By comparing the binding affinity of 5-Nitro (EWG) vs. 5-Hydroxy (EDG) vs. 5-Fluoro (EWG, small), researchers map the electrostatic potential of the receptor's active site (specifically 5-HT2A and 5-HT6).

-

Metabolic Stability: The nitro group is generally resistant to MAO (Monoamine Oxidase) degradation compared to the hydroxy group, potentially prolonging half-life in in vitro assays.

-

Precursor Utility: It serves as the immediate precursor for 5-Nitro-DMT and 5-Nitrogramine , compounds investigated for psychopharmacological activity and potential antidepressant effects.

Safety & Compliance

-

Hazard Class: Irritant. Potential mutagenicity (typical of some nitro-aromatics, though specific data for 5-NT is limited).

-

Handling: Use a fume hood. Avoid inhalation of dust.

-

Waste: Dispose of as hazardous organic waste containing nitrogen.

References

-

ChemicalBook. (n.d.). 3-(2-Aminoethyl)-5-nitroindole (CAS 55747-72-3) MSDS and Properties. Retrieved from

-

PubChem. (2024). 5-Nitro-L-tryptophan (CAS 82584-46-1) Compound Summary. National Library of Medicine. Retrieved from

- Glennon, R. A., et al. (1979). Binding of phenylalkylamines and tryptamines at 5-HT receptors. Journal of Medicinal Chemistry.

-

TCI Chemicals. (n.d.). Tryptamine Derivatives and Precursors. Retrieved from

- Barry, S. M., et al. (2012). Cytochrome P450-catalyzed L-tryptophan nitration in thaxtomin phytotoxin biosynthesis. Nature Chemical Biology.

Sources

- 1. 5-Nitrogramine | 3414-64-0 - BuyersGuideChem [buyersguidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-Nitrogramine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(2-chloro-ethyl)-5-nitro-indole | CAS#:858231-11-5 | Chemsrc [chemsrc.com]

- 6. caymanchem.com [caymanchem.com]

- 7. WO2024155627A1 - Anti-cd70 antibody-drug conjugates - Google Patents [patents.google.com]

- 8. socesfar.es [socesfar.es]

- 9. pubs.acs.org [pubs.acs.org]

- 10. usbio.net [usbio.net]

Commercial availability of 3-(2-AMINOETHYL)-5-NITROINDOLE

This technical guide provides a comprehensive analysis of the commercial availability, synthesis, and application of 3-(2-Aminoethyl)-5-nitroindole (5-Nitrotryptamine). It is structured to serve drug development professionals and research scientists requiring high-purity sourcing and technical validation.

Commercial Availability, Synthesis Strategy, and Application Protocols

Part 1: Executive Summary & Supply Landscape

3-(2-Aminoethyl)-5-nitroindole (CAS: 55747-72-3), commonly known as 5-Nitrotryptamine , is a specialized indole derivative used primarily as a chemical probe in serotonin (5-HT) receptor research and as a critical intermediate for photoaffinity labeling reagents (e.g., 5-azidotryptamine).

Unlike its methoxy- or hydroxy- analogs (5-MeO-DMT, Serotonin), 5-nitrotryptamine is not a commodity chemical . It typically resides in the "Make-to-Order" or "Tier 3 Specialty" inventory of most major catalogs.

Commercial Availability Status

| Parameter | Status | Notes |

| Stock Status | Low / Intermittent | Rarely held in bulk stock. Most listings are "Inquire." |

| Primary Vendors | Specialty Synthesis Houses | Watson International, Biosynth, Enamine, ChemicalBook aggregators. |

| Lead Time | 2–6 Weeks | Often requires fresh synthesis upon order. |

| Purity Standard | >95% (HPLC) | Nitro groups can degrade; fresh re-certification is recommended. |

| Cost Tier | High ( | Due to low volume and synthesis complexity (see Section 3). |

Procurement Decision Logic

The following decision tree outlines the optimal sourcing strategy based on research needs.

Figure 1: Strategic sourcing workflow for 5-nitrotryptamine. High-volume requests (>10g) almost always require custom synthesis due to shelf-stability concerns.

Part 2: Chemical Profile & Technical Specifications

Researchers must distinguish the target compound from its common precursors (5-nitroindole) and metabolic analogs.

| Property | Specification |

| Chemical Name | 3-(2-Aminoethyl)-5-nitroindole |

| Synonyms | 5-Nitrotryptamine; 2-(5-Nitro-1H-indol-3-yl)ethanamine |

| CAS Number | 55747-72-3 |

| Molecular Formula | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.21 g/mol |

| Appearance | Yellow to orange powder (Nitro group chromophore) |

| Solubility | Soluble in DMSO, DMF; limited solubility in water (unless as HCl salt) |

| Stability | Light sensitive (store in amber vials); Hygroscopic (if salt form) |

Critical Quality Attribute (CQA): The presence of 5-aminotryptamine is a common impurity. This results from over-reduction during synthesis (see Section 3). HPLC analysis must specifically resolve the Nitro (NO₂) vs. Amino (NH₂) peak.

Part 3: Synthesis & Manufacturing (The "Expert" Perspective)

Understanding the synthesis is crucial for troubleshooting purity issues. There are two main routes. The "Standard" route often fails for this specific compound, leading to supply shortages.

Route A: The "Trap" (Oxalyl Chloride Route)

Most tryptamines are made by reacting the indole with oxalyl chloride followed by reduction with Lithium Aluminum Hydride (LiAlH₄).

-

The Problem: LiAlH₄ is a non-selective reducing agent. It will reduce the amide side chain AND the aromatic nitro group, converting 5-nitrotryptamine into 5-aminotryptamine .

-

Result: Vendors using standard protocols will fail to deliver the correct product.

Route B: The "Expert" Route (Fischer Indole or Substitution)

To retain the nitro group, specific pathways must be used:

-

Fischer Indole Synthesis: Reacting 4-nitrophenylhydrazine with 4-aminobutyraldehyde diethyl acetal. This builds the indole ring around the nitro group, avoiding harsh reduction steps.

-

Nucleophilic Substitution: Reacting 5-nitroindole with oxalyl chloride, but using a selective reducing agent (e.g., Borane-THF or catalytic hydrogenation with specific poisoning) or converting 3-(2-chloroethyl)-5-nitroindole to the amine.

Figure 2: Synthetic pathway comparison. The choice of reducing agent determines whether the critical nitro group is preserved.

Part 4: Applications & Experimental Protocols

5-HT Receptor Probing

The nitro group at position 5 is strongly electron-withdrawing, contrasting with the electron-donating hydroxyl (5-HT) or methoxy (5-MeO-DMT) groups. This makes 5-nitrotryptamine a vital tool for studying:

-

Electronic binding requirements of the serotonin receptor pocket.

-

Fluorescence Quenching: The nitro group quenches intrinsic tryptophan fluorescence, allowing it to act as a "dark" probe in competitive binding assays.

Precursor for Photoaffinity Labeling

5-Nitrotryptamine is the immediate precursor to 5-Azidotryptamine .

-

Protocol: 5-Nitrotryptamine is reduced to 5-aminotryptamine (intentionally) and then diazotized to form the azide.

-

Utility: The azide cross-links to the receptor upon UV irradiation, permanently mapping the binding site.

Handling & Safety Protocol

-

Hazards: As a nitro-aromatic amine, treat as a potential mutagen (Ames positive).

-

Storage: Store at -20°C under argon. The free base oxidizes rapidly; the Hydrochloride (HCl) salt is preferred for stability.

References

-

Watson International . (n.d.). Product Catalog: 3-(2-Aminoethyl)-5-nitroindole (CAS 55747-72-3). Retrieved from [Link]

-

National Institutes of Health (NIH) . (2020). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. PubMed Central. Retrieved from [Link]

-

Shulgin Research Institute . (n.d.). Synthesis and characterization of substituted tryptamines. Retrieved from [Link]

-

Organic Syntheses . (2010). General methods for Tryptamine Synthesis via Oxalyl Chloride. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis of 5-Nitroindole Derivatives for Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for obtaining 5-nitroindole and its derivatives. The 5-nitroindole scaffold is a crucial pharmacophore, serving as a foundational building block in the development of a wide range of therapeutic agents, including anticancer and antifungal compounds.[1][2] This document delves into the mechanistic intricacies, practical considerations, and detailed experimental protocols for the most pertinent synthetic routes, empowering researchers to make informed decisions in their synthetic endeavors.

Section 1: Strategic Approaches to the 5-Nitroindole Core

The synthesis of the 5-nitroindole core can be broadly categorized into three main strategies: the direct nitration of a pre-formed indole system, the construction of the indole ring from a nitro-substituted precursor via classical-named reactions, and the functionalization of the 5-nitroindole scaffold itself. Each approach offers distinct advantages and is suited to different research and development objectives.

Direct Nitration: A Scalable Industrial Approach

Direct nitration of the indole ring is often challenging due to the electron-rich nature of the pyrrole moiety, which can lead to undesired side reactions and polysubstitution. However, a robust and scalable method involves the nitration of a protected indole derivative, specifically 2-sodium sulfonate-1-acetylindole. This method is particularly advantageous for industrial-scale production as it avoids the use of highly toxic reagents like hydrazine and offers high yields and purity.[3]

The underlying principle of this method is the deactivation of the pyrrole ring towards electrophilic attack through the installation of an acetyl group on the nitrogen and a sulfonate group at the C2 position. This directs the incoming electrophile, the nitronium ion (NO₂⁺), to the electron-rich benzene ring, favoring substitution at the C5 position. Subsequent hydrolysis of the protecting groups regenerates the indole core, now bearing the desired nitro group.

Caption: General scheme of the Leimgruber-Batcho indole synthesis.

[4]Step 1: Enamine Formation

-

Dissolve the substituted o-nitrotoluene in a suitable solvent (e.g., DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and, if necessary, a secondary amine such as pyrrolidine to facilitate the reaction.

-

Heat the mixture to promote the condensation and formation of the enamine intermediate.

Step 2: Reductive Cyclization

-

Isolate the enamine intermediate or proceed in a one-pot fashion.

-

Subject the enamine to reductive conditions. For example, add a catalyst such as Raney nickel followed by the careful addition of hydrazine hydrate.

-

Monitor the reaction until completion.

-

Work up the reaction mixture to isolate the desired indole product.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Direct Nitration | Protected Indole | Fuming HNO₃, NaOH | Scalable, high yield, avoids toxic reagents. | Requires a pre-formed indole and protection/deprotection steps. | ~90% |

| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., PPA) | Versatile, can introduce substituents at C2/C3. | Use of hazardous hydrazines, can have moderate yields. | >70% (cyclization) |

| Leimgruber-Batcho | o-Nitrotoluene | DMF-DMA, Reducing agent | High yields, mild conditions, good for C2/C3 unsubstituted indoles. | Availability of substituted o-nitrotoluenes can be a limitation. | Up to 85% |

Section 2: Functionalization of the 5-Nitroindole Core

The 5-nitroindole scaffold is a versatile platform for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. Key functionalization strategies include N-alkylation and electrophilic substitution at the C3 position.

N-Alkylation

The nitrogen atom of the indole ring can be readily alkylated following deprotonation with a suitable base. This modification is crucial for modulating the pharmacokinetic and pharmacodynamic properties of indole-based drug candidates.

Materials:

-

5-Nitroindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Base (e.g., Sodium hydride (NaH) or Potassium hydroxide (KOH))

-

Alkylating agent (e.g., Alkyl halide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Under an inert atmosphere, dissolve 5-nitroindole in anhydrous DMF.

-

Cool the solution to 0°C and add the base portion-wise.

-

Stir the mixture at 0°C for 30 minutes.

-

Slowly add the alkylating agent dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Electrophilic Substitution at C3

The C3 position of the indole ring is highly susceptible to electrophilic attack. The Vilsmeier-Haack and Mannich reactions are two classical methods for introducing functional groups at this position.

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C3 position of electron-rich aromatic rings, including indoles. The Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), is the active electrophile.

Caption: The Mannich reaction on 5-nitroindole.

[5]1. In a suitable solvent, combine 5-nitroindole, formaldehyde (often as an aqueous solution), and a secondary amine (e.g., dimethylamine). 2. The reaction is typically carried out at room temperature or with gentle heating. 3. After the reaction is complete, the Mannich base can be isolated by extraction and purified by chromatography or crystallization.

Conclusion

The synthesis of 5-nitroindole derivatives is a critical aspect of modern medicinal chemistry. This guide has detailed three primary synthetic strategies for accessing the 5-nitroindole core: direct nitration of a protected indole, the Fischer indole synthesis, and the Leimgruber-Batcho synthesis. Each method presents a unique set of advantages and considerations, allowing researchers to select the most appropriate route based on their specific needs, available starting materials, and desired scale of production. Furthermore, the versatile 5-nitroindole scaffold can be readily functionalized at the nitrogen and C3 positions, providing access to a wide array of derivatives for biological evaluation. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel indole-based therapeutic agents.

References

-

CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents.

-

the leimgruber-batcho indole synthesis - LOCKSS.

-

(PDF) Fischer Indole Synthesis - ResearchGate.

-

How to synthesize 5-Nitroindole? - FAQ - Guidechem.

-

Fischer Indole Synthesis - J&K Scientific LLC.

-

(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate.

-

Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed.

-

Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations - SciSpace.

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed.

-

Synthesis and Chemistry of Indole.

-

ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532 - International Journal of Advanced Research (IJAR).

-

Leimgruber–Batcho Indole Synthesis - YouTube.

-

Palladium-Catalyzed Dehydrogenative C-2 Alkenylation of 5-Arylimidazoles and Related Azoles with Styrenes - MDPI.

-

A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing).

-

(PDF) Fischer Indole Synthesis - ResearchGate.

-

Mannich reactions of activated 4,6-dimethoxyindoles - Arkivoc.

-

A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches.

-

Vilsmeier-Haack Reaction | NROChemistry.

-

Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms - ACS Publications.

-

a study of the mannich reaction with - Brunel University Research Archive.

-

Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity | Journal of the American Chemical Society.

-

Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.

-

Synthesis of New Mannich Bases from Indole Derivatives - Baghdad Science Journal.

Sources

- 1. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 2. ecommons.luc.edu [ecommons.luc.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. journalijar.com [journalijar.com]

- 5. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

Biological activity of 5-nitro-L-tryptamine

Technical Whitepaper: Biological Activity & Pharmacological Profile of 5-Nitrotryptamine Scaffolds

Executive Summary

This technical guide addresses the biological and physicochemical properties of 5-nitrotryptamine and its precursor 5-nitro-L-tryptophan . While "5-nitro-L-tryptamine" is a nomenclatural conflation (tryptamine lacks the chiral

The 5-nitro substituent introduces a strong electron-withdrawing group (EWG) to the indole ring, fundamentally altering the molecule's electronic landscape compared to the endogenous 5-hydroxy (serotonin) or 5-methoxy (melatonin) analogs. This modification has two primary applications:

-

Pharmacology: As a serotonergic ligand with altered affinity and metabolic stability profiles, primarily targeting 5-HT

and 5-HT -

Biophysics: As a non-fluorescent, intrinsic quencher used to map protein conformational dynamics via FRET (Förster Resonance Energy Transfer) mechanisms.

Part 1: Chemical Biology & Structural Properties

Electronic Desensitization

The nitro group at position 5 is a potent deactivator of the indole ring. Unlike serotonin (5-HT), where the 5-OH group donates electron density (

-

pKa Shift: The ethylamine side chain pKa is slightly lowered due to the inductive effect, potentially altering membrane permeability and transporter recognition (SERT/DAT).

-

Fluorescence Quenching: The most distinct property of 5-nitrotryptophan residues is their ability to quench fluorescence. Unlike native tryptophan (which emits at ~350 nm), the nitro-analog acts as an energy sink. This allows researchers to incorporate 5-nitro-L-tryptophan into peptides to measure distance-dependent quenching of other fluorophores.

Structural Activity Relationship (SAR)

In the context of 5-HT receptors, the 5-position is a critical determinant of affinity.

-

5-HT

Binding: 5-substituted tryptamines generally favor 5-HT -

Metabolic Stability: The electron-deficient ring is less susceptible to oxidative attack at the 4, 6, or 7 positions, potentially prolonging the half-life against specific cytochrome P450 isoforms, though it remains a substrate for Monoamine Oxidase (MAO).

Part 2: Pharmacodynamics & Signaling Pathways[3]

The biological activity of 5-nitrotryptamine is best understood through its interaction with the G-protein coupled receptor (GPCR) superfamily.

Receptor Binding Profile

-

Primary Target: 5-HT

Receptor (Gi/o-coupled). -

Mechanism: Binding induces a conformational change in the receptor, releasing the G

i subunit. This inhibits Adenylyl Cyclase (AC), reducing cAMP levels, and activates G-protein-gated inwardly rectifying potassium channels (GIRK), leading to hyperpolarization. -

Selectivity Trends: The 5-nitro group often reduces affinity for 5-HT

(the psychedelic receptor) relative to 5-HT

Visualization: 5-HT1A Signaling Cascade

Caption: Signal transduction pathway of 5-nitrotryptamine at the 5-HT1A receptor, leading to neuronal inhibition via cAMP reduction and hyperpolarization.[1]

Part 3: Synthesis & Production Protocols

Critical Note on Chemoselectivity: Direct reduction of 5-nitroindole-3-glyoxalamide (a common tryptamine route) using Lithium Aluminum Hydride (LiAlH

Recommended Route: Enzymatic/Thermal Decarboxylation The most robust synthesis for 5-nitrotryptamine preserves the nitro group by starting with the amino acid.

Protocol 1: Synthesis via Decarboxylation

-

Reagent: 5-Nitro-L-Tryptophan (Commercial grade, >98%).

-

Catalyst: High-boiling solvent (Cyclohexanol/Acetophenone) with a catalytic ketone or enzymatic decarboxylase (Aromatic L-amino acid decarboxylase - AADC).

-

Procedure (Thermal):

-

Suspend 5-Nitro-L-Tryptophan in cyclohexanol (10 mL/g).

-

Add 2-cyclohexen-1-one (0.1 eq) as a catalyst.

-

Reflux at 150°C under Argon atmosphere for 4-6 hours. Monitor CO

evolution. -

Workup: Cool, acidify with HCl to precipitate the amine salt, wash with ether to remove organic solvent, and basify to liberate the free base.

-

-

Validation: NMR must show loss of the

-proton signal (approx 3.8-4.0 ppm) and appearance of the ethylamine triplet.

Part 4: Experimental Workflows

Fluorescence Quenching Assay (Biophysical Probe)

This protocol validates the activity of 5-nitro-L-tryptophan as a FRET acceptor/quencher.

Objective: Measure conformational distance in a peptide. Materials:

-

Peptide containing one native Tryptophan (Donor) and one 5-Nitro-Tryptophan (Acceptor).

-

Spectrofluorometer (Excitation: 295 nm).

Steps:

-

Baseline: Measure fluorescence of a control peptide (Trp only) at 295 nm excitation. Record Emission at 350 nm (

). -

Sample: Measure fluorescence of the dual-labeled peptide (

). -

Calculation: Calculate Quenching Efficiency (

). -

Data Analysis: Use the Förster equation to determine the distance (

) between the residues.

Receptor Binding Screen (Pharmacology)

Objective: Determine

Table 1: Standard Binding Assay Conditions

| Parameter | Condition |

| Receptor Source | HEK-293 cells stably expressing human 5-HT |

| Radioligand | [^3H]-8-OH-DPAT (0.5 nM) |

| Non-specific Ligand | Serotonin (10 |

| Incubation | 60 mins @ 25°C in Tris-HCl buffer (pH 7.4) |

| Termination | Rapid filtration over GF/B filters |

| Analysis | Liquid Scintillation Counting |

Part 5: Safety & Toxicology

-

MAO Inhibition Risk: As a tryptamine derivative, 5-nitrotryptamine may act as a competitive substrate for Monoamine Oxidase (MAO). Co-administration with MAO inhibitors (MAOIs) can lead to hypertensive crisis or serotonin syndrome.

-

Handling: Nitro-aromatics are potentially mutagenic. Handle with proper PPE (gloves, fume hood). 5-Nitrotryptophan has shown mutagenic potential in some bacterial assays (Ames test) due to nitro-reduction by gut flora.

References

-

Glennon, R. A., et al. (1988). "Binding of substituted tryptamines at 5-HT1A and 5-HT2 serotonin receptors."[1][2] Journal of Medicinal Chemistry. Link

-

Ross, J. B., et al. (1997). "5-Hydroxytryptophan and 5-nitrotryptophan as probes of protein structure and dynamics." Methods in Enzymology. Link

-

Hannon, J., & Hoyer, D. (2008). "Molecular biology of 5-HT receptors." Behavioural Brain Research. Link

-

NIMH Psychoactive Drug Screening Program (PDSP). "Ki Database for Tryptamines." Link

-

Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual grounding for tryptamine synthesis). Link

Sources

5-nitroindole as a universal base analogue in oligonucleotides.

Technical Guide for Oligonucleotide Design & Synthesis

Part 1: The Universal Paradox

In the landscape of oligonucleotide thermodynamics, specificity usually comes at the cost of universality. To bind a target, one must know its sequence. However, in scenarios involving degenerate pathogens, evolutionary drift, or unknown polymorphisms, the exact sequence is a variable, not a constant.

5-Nitroindole (5-NI) represents a paradigm shift from "lock-and-key" hydrogen bonding to "shape-and-stack" stabilization. Unlike naturally occurring bases (A, C, G, T) that rely on specific hydrogen bond donors and acceptors to discriminate partners, 5-NI functions as a nucleobase mimic . It utilizes hydrophobic stacking interactions to stabilize the DNA duplex regardless of the opposing base, effectively rendering it "universal."

This guide details the physicochemical mechanics, synthesis protocols, and experimental strategies for deploying 5-nitroindole as a high-fidelity universal base analogue.

Part 2: Molecular Mechanism & Thermodynamics

The Stacking Hypothesis

The utility of 5-nitroindole stems from its aromatic structure.[1] It possesses a large, hydrophobic surface area that allows it to intercalate between base pairs of the duplex.

-

Natural Bases: Rely on

driven by H-bonding (enthalpic gain) and base stacking. -

5-Nitroindole: Lacks H-bond donors/acceptors on its Watson-Crick face. Instead, it maximizes van der Waals forces and

-

Thermodynamic Stability (Tm)

While 5-NI is "universal," it is not energetically neutral. It introduces a thermodynamic penalty compared to a perfect Watson-Crick match, but significantly less than a mismatch or other universal bases like 3-nitropyrrole.

Table 1: Comparative Tm Depression (17-mer Duplex) Data synthesized from Loakes & Brown (1994) and subsequent validation studies.

| Modification Position | Opposing Base | Stability Assessment | |

| 5' or 3' End | A, T, G, C | ~ -2.0 °C | High Stability (Excellent for clamping) |

| Internal (Single) | A, T, G, C | ~ -5.0 °C | Moderate Stability (Acceptable for probes) |

| Internal (Dispersed) | N/A | High Destabilization | Poor Performance (Avoid >2 dispersed) |

| Internal (Contiguous) | N/A | Low Destabilization | Unexpected Stability (Up to 4 residues tolerated) |

Critical Insight: Unlike most modifications where "less is more," 5-nitroindole exhibits a unique property where contiguous substitutions (e.g., 5'-NNN-3') are more stable than dispersed ones (e.g., 5'-N-x-N-x-N-3'). The continuous aromatic stack creates a "molecular wire" of stability that bridges the gap.

Visualization: Mechanistic Pathway

Figure 1: Decision logic and mechanistic differentiation between natural base pairing and 5-nitroindole intercalation.

Part 3: Synthesis Protocol (Phosphoramidite Chemistry)

Integrating 5-nitroindole into a synthesis workflow requires modifying standard coupling cycles to accommodate its steric bulk and hydrophobicity.

Reagents & Preparation

-

Monomer: 5-Nitroindole-CE Phosphoramidite.[2]

-

Diluent: Anhydrous Acetonitrile (ACN), <30 ppm water.

-

Concentration: 0.1 M (Standard bases are often 0.05 M; the higher concentration drives kinetics for the modified base).

Automated Synthesis Cycle

System: Standard DNA Synthesizer (e.g., MerMade, ABI 3900).

| Step | Standard Protocol | 5-Nitroindole Protocol | Rationale |

| 1. Detritylation | TCA/DCM | Same | 5-NI is stable to acid deprotection. |

| 2. Coupling | 2-5 minutes | 15 minutes | Steric hindrance of the indole ring slows phosphoramidite reactivity. |

| 3. Capping | Ac2O / N-Me-Im | Same | Unreacted 5'-OH must be capped to prevent deletion mutations. |

| 4. Oxidation | Iodine/Water | Same | Standard oxidation works; 5-NI is stable to mild oxidizers. |

Cleavage & Deprotection

-

Reagent: Concentrated Ammonium Hydroxide (30%).

-

Conditions:

-

Room Temperature: 24 hours (Preferred for preserving integrity).

-

Heat: 55°C for 8-12 hours (Acceptable, but ensure seal integrity).

-

-

Note: 5-Nitroindole is base-stable.[1][3] It does not require "UltraMild" chemistry, but if other modifications (e.g., Cyanine dyes) are present, default to the mildest condition required by the most sensitive component.

Part 4: Applications & Experimental Design

PCR Primer Design (Degenerate Targets)

When targeting viral genomes (e.g., HIV, Influenza) where point mutations are rampant, 5-NI serves as a "wildcard."

Protocol: The "3+1" Rule

-

3' Terminus: NEVER place 5-nitroindole at the 3' end. Polymerases (Taq, Q5) require a specific H-bond geometry to initiate extension. The 3' end (last 3-4 bases) must be perfectly matched natural bases.

-

Placement: Position 5-NI at least 4-6 bases away from the 3' end.

-

Clustering: If covering a codon wobble position or a variable region of 3-4 nucleotides, place 5-NI residues contiguously .

-

Good:5'-ACG TTT NNN GCA TCC-3'

-

Bad:5'-ACG N TT N GC N TC C-3'

-

Sequencing & Ligation[2]

-

Sequencing: 5-NI can be used in sequencing primers but acts as a "terminator" if read through by some polymerases during template generation. It is best used in the primer sequence itself, not the template.

-

Ligase Chain Reaction (LCR): 5-NI at the ligation junction inhibits ligase activity. Ensure the ligation site consists of natural base pairs.

Part 5: Troubleshooting & Optimization

Issue: Low PCR Yield

-

Cause: Tm depression is too severe; primers are not annealing.

-

Solution: Lower the annealing temperature (

) by 3-5°C below the calculated Tm of the unmodified sequence. Increase primer concentration (0.5

Issue: Non-Specific Amplification

-

Cause: 5-NI is "too universal" and binding off-target sites.

-

Solution: Increase

incrementally (gradient PCR). Ensure the 3' "anchor" region (6-8 bases) is highly specific to the target gene family.

Part 6: Workflow Visualization

Figure 2: Optimized workflow for incorporating 5-nitroindole into PCR primers.

References

-

Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue.[1] Nucleic Acids Research, 22(20), 4039–4043.[4]

-

Loakes, D. (2001). Survey and summary: The applications of universal DNA base analogues. Nucleic Acids Research, 29(12), 2437–2447.

-

Glen Research. (n.d.). Universal Bases: 5-Nitroindole and 3-Nitropyrrole.[1][2][4][5][6] Glen Report.

-

Vallone, P. M., et al. (1999). Melting studies of short DNA hairpins containing the universal base 5-nitroindole. Nucleic Acids Research, 27(17), 3589–3596.

Sources

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Stability and structure of DNA oligonucleotides containing non-specific base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]

Structure and chemical formula of 5-nitro-L-tryptamine

Structure, Synthesis, and Chemical Properties

Part 1: Executive Summary & Nomenclature Clarification

Compound Identity: 5-Nitrotryptamine (2-(5-Nitro-1H-indol-3-yl)ethanamine) Primary Application: Radiosensitizer for hypoxic tumors; Serotonin (5-HT) receptor ligand scaffold.

Critical Nomenclature Clarification ("L-Tryptamine"):

The term "5-nitro-L-tryptamine" is a chemical misnomer. Standard tryptamine (3-(2-aminoethyl)indole) is achiral ; it possesses no stereocenter at the

Part 2: Chemical Structure & Properties

5-Nitrotryptamine is a substituted indole alkaloid.[1][2] Its structure consists of an indole core substituted with a nitro (

Table 1: Physicochemical Identity

| Property | Data |

| IUPAC Name | 2-(5-Nitro-1H-indol-3-yl)ethanamine |

| Common Name | 5-Nitrotryptamine |

| CAS Number | 55747-72-3 (Free Base) 295796-29-1 (Hydrochloride) |

| Molecular Formula | |

| Molecular Weight | 205.21 g/mol |

| Melting Point | 166–169 °C (Reported for N,N-dimethyl derivative; HCl salt decomposes >240 °C) |

| SMILES | C1=CC2=C(C=C1[O-])NC=C2CCN |

| InChI Key | SVNVKGIWGOHXPW-UHFFFAOYSA-N (Base structure) |

| Appearance | Yellow to orange crystalline solid (Nitro group chromophore) |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (unless salt form) |

Part 3: Synthesis & Fabrication Protocols

Synthesizing 5-nitrotryptamine requires a strategy that preserves the aromatic nitro group, which is sensitive to the strong reducing agents (like

Method A: The Grandberg/Substitution Route (Nitro-Preserving)

This is the preferred industrial route as it avoids harsh reduction steps that would convert the nitro group to an amine (yielding 5-aminotryptamine).

Reaction Logic:

-

Precursor: 3-(2-Chloroethyl)-5-nitroindole.

-

Reagent: Aqueous Ammonia (

) or ethanolic ammonia. -

Mechanism: Nucleophilic substitution (

) of the alkyl chloride by ammonia.

Protocol:

-

Dissolution: Dissolve 10 mmol of 3-(2-chloroethyl)-5-nitroindole in 50 mL of ethanol.

-

Amination: Add 100 mL of saturated aqueous ammonia (28-30%).

-

Heating: Seal in a pressure vessel (autoclave) and heat to 80–100 °C for 12–24 hours. Note: High pressure is required to keep ammonia in solution.

-

Work-up: Cool the vessel. Evaporate the solvent under reduced pressure.

-

Purification: The residue is basified with 1N NaOH and extracted into dichloromethane (DCM).[3][4] The organic layer is dried (

) and precipitated as the hydrochloride salt using ethereal HCl.

Method B: Decarboxylation of 5-Nitro-L-Tryptophan

This route explains the user's "L" nomenclature. It uses the chiral amino acid as a starting material.

Reaction Logic:

Protocol:

-

Suspend 5-nitro-L-tryptophan in a high-boiling solvent (e.g., diphenyl ether or cyclohexanol).

-

Add a catalytic amount of a ketone (e.g., acetophenone) or organometallic catalyst.

-

Reflux at high temperature (approx. 200 °C) until

evolution ceases. -

Caveat: Thermal instability of the nitro group at these temperatures makes this route lower yielding than Method A.

Part 4: Visualizing the Synthesis Workflow

The following diagram illustrates the two primary pathways, highlighting the origin of the "L" nomenclature and the convergence on the achiral product.

Figure 1: Synthetic pathways to 5-Nitrotryptamine.[1][2][5][3] The top path (Red) shows the decarboxylation of the chiral amino acid, explaining the "L" misnomer. The bottom path (Blue) shows the preferred chemical synthesis via chloro-intermediate.

Part 5: Biological Applications & Mechanism

1. Radiosensitization in Hypoxic Tumors

5-Nitrotryptamine functions as a radiosensitizer . In hypoxic (low oxygen) tumor environments, standard radiation therapy is less effective because oxygen is required to "fix" DNA damage caused by free radicals.

-

Mechanism: The electron-affinic nitro group mimics oxygen. It acts as an electron acceptor, stabilizing radiation-induced DNA radicals, preventing repair, and leading to cell death.

2. Serotonin (5-HT) Receptor Probe

As a structural analog of serotonin (5-hydroxytryptamine), the 5-nitro derivative is used to probe receptor binding pockets.

-

Electronic Effect: The nitro group is strongly electron-withdrawing, unlike the electron-donating hydroxyl group of serotonin. This inversion of electronic properties helps researchers map the electrostatic requirements of the 5-HT binding site.

-

5-HT6 Antagonists: Derivatives of 5-nitrotryptamine have been explored as scaffolds for selective 5-HT6 receptor antagonists, relevant in treating cognitive dysfunction in schizophrenia.

Part 6: Safety & Handling (MSDS Highlights)

-

Hazards: Nitroindoles are potentially mutagenic and should be handled as hazardous substances.

-

Storage: Store at -20 °C. Protect from light (nitro compounds are often photosensitive).

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use a fume hood during synthesis, especially during ammonolysis steps involving high pressure.

References

-

Shaw, E., & Woolley, D. W. (1953). "The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin." Journal of the American Chemical Society.

-

CymitQuimica. (2024). "2-(5-Nitro-1H-indol-3-yl)ethanamine Product Data." CymitQuimica Catalog.

-

MedChemExpress. (2024). "5-Nitrotryptamine: Hypoxic Radiosensitizer." MCE Product Database.

-

Google Patents. (2003). "N-(2-arylethyl)benzylamines as antagonists of the 5-HT6 receptor." Patent CA2442114C.

-

BuyersGuideChem. (2025). "5-Nitrogramine (N,N-Dimethyl-5-nitrotryptamine) Properties." Chemical Buyers Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CA2442114C - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]

- 4. WO2002078693A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Solubility and stability of 3-(2-AMINOETHYL)-5-NITROINDOLE

This guide serves as a technical master file for the handling, solubilization, and stabilization of 3-(2-Aminoethyl)-5-nitroindole (CAS: 17566-47-5), also known as 5-Nitrotryptamine .[1][2]

It is structured to provide researchers with actionable, self-validating protocols derived from the physicochemical properties of the tryptamine scaffold and the specific electronic influence of the 5-nitro substituent.[1][2]

Part 1: Physicochemical Profile & Molecular Logic[1]

The solubility and stability profile of 5-Nitrotryptamine is governed by the interplay between its lipophilic indole core and the electron-withdrawing nitro (

Core Properties Table[2][3]

| Property | Value / Characteristic | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 205.21 g/mol | |

| LogP (Predicted) | ~1.5 – 1.9 | Moderately lipophilic; crosses biological membranes readily.[1][2][3] |

| pKa (Amine) | ~9.2 – 9.6 | The 5-nitro group inductively lowers basicity compared to Tryptamine (pKa ~10.2).[1][2] |

| pKa (Indole NH) | ~14 – 15 | More acidic than unsubstituted indole (pKa ~17) due to resonance stabilization of the anion by |

| Solubility (Water) | < 0.5 mg/mL (Neutral pH) | Practically insoluble as a free base.[1][2] Requires acidification or organic co-solvent.[1][2] |

| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for stock solutions.[1][2] |

| Appearance | Orange to Brown Solid | Nitro-indoles are chromophores; color intensity can indicate oxidation.[1][2] |

Electronic Influence on Stability

The 5-nitro group is a strong electron-withdrawing group (EWG).[1][2]

-

Oxidation Resistance: Unlike 5-Hydroxytryptamine (Serotonin), which oxidizes rapidly to quinone imines, the 5-nitro group deactivates the indole ring towards electrophilic attack.[1][2] This makes 5-Nitrotryptamine more stable against air oxidation than electron-rich tryptamines.[1][2]

-

Photolability: Despite oxidative resistance, the nitro group introduces significant photosensitivity.[1][2] UV-Vis absorption extends into the visible range, making the compound susceptible to photolytic degradation.[1][2]

Part 2: Solubility & Dissolution Protocols

Core Directive: Do not attempt to dissolve the free base directly in neutral aqueous buffers (PBS, TBS).[1] This will result in suspension formation, inaccurate dosing, and "crashing out" over time.[1]

Protocol A: The DMSO "Spike" Method (Gold Standard)

This method ensures complete solubilization for biological assays (Cell culture, IC50 screening).[1][2]

Reagents:

-

Aqueous Buffer (e.g., PBS pH 7.4), pre-warmed to 37°C.[1]

Workflow:

-

Stock Preparation: Weigh 3-(2-aminoethyl)-5-nitroindole and dissolve in anhydrous DMSO to a concentration of 10 mM to 50 mM .

-

Intermediate Dilution (Optional but Recommended): If the final target concentration is low (e.g., nM range), perform a serial dilution in DMSO first.

-

Aqueous Spiking: Slowly add the DMSO stock to the aqueous buffer while vortexing the buffer.

Protocol B: Acid-Assisted Solubilization (For High Concentration)

If DMSO is contraindicated, convert the free base to a soluble salt in situ.[1][2]

-

Suspend the compound in distilled water.

-

Vortex until the solid dissolves (forming 5-Nitrotryptamine Hydrochloride).

-

Adjust pH back to ~6.0–7.0 carefully with dilute NaOH, ensuring the compound does not precipitate.[1][2]

Visualization: Solubilization Decision Logic

Caption: Logical workflow for solubilizing hydrophobic tryptamines. The DMSO route minimizes ionic strength complications.

Part 3: Stability & Storage Guidelines

Thermal & Oxidative Stability

While the nitro group stabilizes the indole ring against rapid oxidation, the ethylamine side chain remains vulnerable to oxidative deamination (MAO-like degradation) if left in solution at room temperature.[1][2]

-

DMSO Stock: Stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

-

Aqueous Solution: Unstable.[1][2] Hydrolysis and oxidation occur within 24 hours.[1][2] Always prepare fresh.

Photostability (Critical)

Nitro-aromatics are photo-active.[1][2] Exposure to ambient lab light (fluorescent) can catalyze nitro-to-nitroso reductions or ring-opening reactions over time.[1][2]

-

Protocol: Wrap all storage vials in aluminum foil or use amber glass. Perform weighing and dilution in reduced light if possible.

Hygroscopicity

As a free base, the compound is moderately hygroscopic.[1] Moisture uptake can lead to hydrolysis or difficulty in accurate weighing.[1][2]

-

Storage: Store in a desiccator or with silica gel packs at -20°C. Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.

Visualization: Degradation Pathways[1]

Caption: Primary degradation vectors. Photolysis is the immediate risk; oxidation is the long-term solution risk.[1][2]

References

-

Cayman Chemical. Tryptamine Product Information & Solubility Data.[1][2] (General tryptamine solubility protocols).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 906605, 5-Nitro-N-acetyltryptamine (Structural Analog Data).[1][2][1][2]

-

Dryhurst, G. (2003).[1][2] Stability of the putative neurotoxin tryptamine-4,5-dione.[1][2][4] (Mechanistic insights into indole oxidation pathways).

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Reference for DMSO solvation power).

Sources

- 1. Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, methyl ester, (1S,4aS,7S,7aR)- | C17H26O9 | CID 440906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitro-N-acetyltryptamine | C12H13N3O3 | CID 906605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Tryptamine (FDB000917) - FooDB [foodb.ca]

- 4. Stability of the putative neurotoxin tryptamine-4,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Design & Theoretical Characterization of 5-Nitroindole Derivatives: A Multiscale Approach

Executive Summary

The 5-nitroindole scaffold represents a privileged structure in medicinal chemistry, distinguished by the strong electron-withdrawing nature of the nitro group at the C5 position. This electronic modulation significantly alters the acidity of the N1-proton and the electron density distribution of the indole ring, enhancing π-π stacking interactions with biological targets such as DNA G-quadruplexes and kinase domains. This technical guide provides a rigorous, self-validating framework for the theoretical and computational study of these derivatives, integrating Density Functional Theory (DFT), Molecular Docking, and ADMET profiling.

Introduction: The Electronic Rationale

The 5-nitroindole moiety is not merely a structural spacer; it is an electronic pharmacophore. The nitro group (

-

pKa Modulation: It increases the acidity of the pyrrolic NH, making it a better hydrogen bond donor (

shifts from ~17 in indole to ~14 in 5-nitroindole). -

Binding Affinity: The electron-deficient

-system enhances affinity for electron-rich biological pockets (e.g., intercalating between DNA base pairs).

Quantum Chemical Characterization (DFT)

Objective: To determine the electronic stability, reactivity descriptors, and reactive sites of the derivatives prior to synthesis.

Methodological Standard

For organic systems of this size, B3LYP/6-311G++(d,p) is the recommended level of theory.

-

Functional (B3LYP): Balances exchange and correlation energy errors, crucial for aromatic systems.

-

Basis Set (6-311G++(d,p)): The diffuse functions (

) are non-negotiable for nitro-compounds to correctly model the lone pair electrons on oxygen and the anionic character if deprotonated.

Key Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs) dictate biological interaction.

-

HOMO (Highest Occupied Molecular Orbital): Represents electron donation ability. In 5-nitroindoles, this is typically localized on the indole ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents electron acceptance. The nitro group significantly lowers the LUMO energy, increasing electrophilicity (Global Electrophilicity Index,

).

Table 1: Critical DFT Parameters for 5-Nitroindole Derivatives

| Parameter | Symbol | Formula | Physical Significance | Typical Range (eV) |

| Energy Gap | Kinetic stability. Lower gap | 3.0 - 4.5 | ||

| Chemical Potential | Tendency of electrons to escape. | -4.0 to -6.0 | ||

| Chemical Hardness | Resistance to charge transfer. | 1.5 - 2.5 | ||

| Electrophilicity | Propensity to accept electrons (crucial for covalent inhibitors). | 2.0 - 6.0 |

DFT Workflow Visualization

Figure 1: Standardized DFT optimization workflow ensuring global minima identification.

Molecular Docking & Dynamics

Objective: To predict binding modes and affinity against targets like c-Myc G-quadruplex (anticancer) and EGFR (kinase inhibition).

Target Selection & Preparation

-

c-Myc G-Quadruplex (PDB: 1XAV): 5-nitroindoles act as intercalators. The planar indole stacks on the G-tetrads.

-

EGFR (PDB: 1M17): The NH group forms hinge-region H-bonds (e.g., with Met793).

Validated Docking Protocol

This protocol uses a "Induced Fit" philosophy, acknowledging that the protein side chains adjust to the ligand.

-

Ligand Prep:

-

Generate 3D conformers (e.g., ConfGen).

-

Assign bond orders and ionization states at pH 7.4 (Epik/LigPrep). Crucial: 5-nitroindole is neutral at physiological pH, but derivatives with amino side chains may be protonated.

-

-

Protein Prep:

-

Remove crystallographic waters (unless bridging).

-

Optimize H-bond network (Flip Asn/Gln/His).

-

Restrained minimization (OPLS4 force field) to RMSD 0.30 Å.

-

-

Grid Generation:

-

Center grid on the co-crystallized ligand.

-

Inner box: 10 Å x 10 Å x 10 Å (Ligand center).

-

Outer box: 20 Å x 20 Å x 20 Å (Ligand size).

-

-

Docking (XP - Extra Precision):

-

Use XP scoring functions to strictly penalize steric clashes and desolvation penalties.

-

Post-docking minimization: Allow ligand to relax in the pocket.

-

Molecular Dynamics (MD) Simulation

Docking is static; MD is dynamic. A 100 ns simulation is required to validate stability.

-

Solvent: TIP3P water model.

-

System: Neutralize with Na+/Cl- ions (0.15 M).

-

Ensemble: NPT (Constant Particle, Pressure, Temperature) at 300 K / 1 bar.

-

Metric: RMSD (Root Mean Square Deviation) of the ligand < 2.0 Å over the last 50 ns indicates stable binding.

Computational Workflow Diagram

Figure 2: Integrated Molecular Docking and Dynamics pipeline for affinity validation.

ADMET Prediction (In Silico)

Objective: To filter compounds early based on "Drug-Likeness." Tools like SwissADME or QikProp are standard.

Key Metrics for 5-Nitroindoles:

-

Lipophilicity (LogP): The nitro group lowers LogP slightly compared to halo-indoles, aiding solubility. Target range: 1.5 - 4.0.

-

TPSA (Topological Polar Surface Area): The

group adds ~45.8 Ų. Total TPSA should be < 140 Ų for cell permeability. -

Blood-Brain Barrier (BBB): 5-nitroindoles are often BBB permeant unless substituted with bulky polar groups.

References

-

Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(9), 1465–1474. Link

-

Elagawany, M., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2112–2132.[1] Link

-

Prakash, B., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening.[2] Medicinal Chemistry Research, 27, 266–278. Link[2]

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

Sources

5-Nitrotryptamine: Pharmacological Profile & Synthetic Applications

Part 1: Executive Summary

5-Nitrotryptamine (5-NO₂-T) represents a pivotal chemical probe in the study of serotonergic structure-activity relationships (SAR) and a functional agent in oncological radiosensitization. Unlike its naturally occurring counterparts serotonin (5-HT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which possess electron-donating substituents at the 5-position, 5-nitrotryptamine features a strong electron-withdrawing nitro group. This electronic inversion makes it an invaluable tool for mapping the electrostatic requirements of the 5-HT receptor binding pockets. Furthermore, its electron-affinic nature allows it to function as a hypoxic cell radiosensitizer, mimicking oxygen to "fix" radiation-induced DNA damage in solid tumors.

Part 2: Chemical Foundation & Synthesis[1]

Chemical Structure and Properties

The core structure of 5-nitrotryptamine consists of an indole ring substituted at the 3-position with an ethylamine side chain and at the 5-position with a nitro group (

-

IUPAC Name: 2-(5-nitro-1H-indol-3-yl)ethanamine

-

Molecular Formula:

-

Electronic Character: The 5-nitro group exerts a strong inductive (

) and mesomeric (

Synthesis Workflow (Speeter-Anthony Protocol)

The most authoritative and reproducible synthesis utilizes the Speeter-Anthony method, converting 5-nitroindole to the tryptamine via an oxalyl chloride intermediate.

Figure 1: The Speeter-Anthony synthesis pathway for 5-nitrotryptamine.

Part 3: Pharmacodynamics & Mechanism of Action

Serotonergic Receptor Interactions (SAR)

5-Nitrotryptamine serves as a "negative image" probe for serotonin receptors.

-

Binding Affinity: While 5-HT receptors generally favor electron-rich 5-substituents (OH, OMe) for optimal hydrogen bonding and electrostatic matching, 5-nitrotryptamine retains affinity for 5-HT

and 5-HT -

Mechanistic Insight: The reduced electron density on the indole ring weakens the cation-

interactions typically observed between the indole and specific receptor residues (e.g., phenylalanine or tryptophan in the transmembrane helices). This helps researchers quantify the energetic contribution of these electronic forces to ligand binding.

Radiosensitization Mechanism

In hypoxic tumor environments, 5-nitrotryptamine acts as an oxygen mimetic.

-

Ionizing Radiation: Creates DNA radicals (

). -

Hypoxia Problem: In normal tissue,

reacts with -

5-NO₂-T Solution: The electron-affinic nitro group accepts an electron from the DNA radical, "fixing" the damage similarly to oxygen, thereby preventing repair and inducing apoptosis in the tumor cell.

Figure 2: Mechanism of hypoxic cell radiosensitization by 5-nitrotryptamine.

Part 4: Experimental Protocols

Synthesis of 5-Nitrotryptamine (Speeter-Anthony Method)

Safety Note: Oxalyl chloride is toxic and corrosive. Perform all steps in a fume hood. LiAlH

Step 1: Glyoxalyl Chloride Formation

-

Dissolve 5-nitroindole (10 mmol) in anhydrous diethyl ether (50 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add oxalyl chloride (12 mmol) dropwise over 15 minutes.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature. A yellow/orange precipitate (indole-3-glyoxalyl chloride) will form.

Step 2: Amide Formation

-

Cool the reaction mixture back to 0°C.

-

Bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide (excess) carefully.

-

Stir for 1 hour.

-

Filter the solid precipitate, wash with water and cold ether, and dry. This is 5-nitroindole-3-glyoxalamide .

Step 3: Reduction

-

Suspend the glyoxalamide (5 mmol) in anhydrous THF (30 mL).

-

Slowly add LiAlH

(20 mmol) (or Borane-THF complex for milder conditions) under nitrogen atmosphere. -

Reflux the mixture for 12–24 hours.

-

Quench: Cool to 0°C. Carefully add water, then 15% NaOH, then water (Fieser workup).

-

Filter off the aluminum salts.

-

Extract the filtrate with ethyl acetate, dry over MgSO

, and evaporate to yield 5-nitrotryptamine as a free base. -

Optional: Convert to hydrochloride salt using HCl/ethanol for stability.

Radioligand Binding Assay (General Protocol)

To determine

-

Membrane Prep: Use HEK293 cells stably expressing human 5-HT

. -

Ligand: Use [

H]-Ketanserin (antagonist) or [ -

Incubation: Incubate membranes with radioligand (e.g., 1 nM) and varying concentrations of 5-nitrotryptamine (

to -

Termination: Rapid filtration through GF/B filters.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and convert to

Part 5: References

-

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link

-

Nichols, D. E. (2018). Hallucinogens. Pharmacology & Therapeutics, 101, 131–181. Link

-

Adams, G. E., et al. (1976). Electron-affinic sensitization VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers.[1] Radiation Research, 67(1), 9-20. Link

-

Glennon, R. A., et al. (1984). 5-HT2 serotonin receptors: structural requirements for activation. Journal of Medicinal Chemistry, 27(11), 1530-1532. Link

-

Ray, T. S. (2010).[2] Psychedelics and the Human Receptorome.[2] PLoS ONE, 5(2), e9019.[2] Link[2]

Sources

Application Notes and Protocols for the Analysis of 3-(2-AMINOETHYL)-5-NITROINDOLE as a c-Myc G-quadruplex Binding Ligand

Introduction: Targeting the c-Myc Oncogene Through G-Quadruplex Stabilization

The c-Myc oncogene, a master regulator of cellular proliferation, is overexpressed in a vast majority of human cancers, making it a prime target for therapeutic intervention.[1][2] Direct inhibition of the c-Myc protein has proven to be a formidable challenge due to its intrinsically disordered nature.[1][2] An alternative and promising strategy is to control its transcription. The promoter region of the c-Myc gene contains a guanine-rich sequence within the nuclease hypersensitive element III1 (NHE III1) that can fold into a secondary DNA structure known as a G-quadruplex (G4).[2][3] This intramolecular G-quadruplex, formed through the stacking of G-tetrads stabilized by Hoogsteen hydrogen bonds and a central cation, acts as a transcriptional repressor.[4][5] Small molecules that can bind to and stabilize this G-quadruplex conformation can effectively downregulate c-Myc expression, thereby inhibiting cancer cell growth.[4][6]

Indole derivatives have emerged as a promising class of G-quadruplex binding ligands.[7] This document provides detailed application notes and protocols for characterizing the binding of a novel indole-based compound, 3-(2-AMINOETHYL)-5-NITROINDOLE , to the c-Myc G-quadruplex. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to assess the binding affinity, selectivity, and structural impact of this compound on the c-Myc G4 DNA.

The Ligand: 3-(2-AMINOETHYL)-5-NITROINDOLE

While extensive research has been conducted on various indole scaffolds, the specific compound 3-(2-AMINOETHYL)-5-NITROINDOLE represents a targeted design. The rationale behind its structure is as follows:

-

5-Nitroindole Scaffold: The nitro group at the 5-position is an electron-withdrawing group that can influence the electronic properties of the indole ring, potentially enhancing stacking interactions with the G-tetrads of the G-quadruplex.[7]

-

Aminoethyl Side Chain: The positively charged aminoethyl side chain at the 3-position is expected to interact favorably with the negatively charged phosphate backbone of the DNA, contributing to the binding affinity and specificity.

Experimental Workflow for Characterizing Ligand-G4 Interaction

A multi-faceted approach employing various biophysical techniques is essential for a thorough characterization of the interaction between 3-(2-AMINOETHYL)-5-NITROINDOLE and the c-Myc G-quadruplex. The following workflow is recommended:

Caption: Experimental workflow for characterizing the binding of 3-(2-AMINOETHYL)-5-NITROINDOLE to the c-Myc G-quadruplex.

Protocols

Preparation of c-Myc G-Quadruplex DNA

Rationale: The specific sequence from the c-Myc promoter and the proper annealing in the presence of a stabilizing cation (typically K+) are critical for the formation of the intramolecular parallel G-quadruplex structure.[5]

Oligonucleotide Sequence: The following 22-mer sequence from the c-Myc promoter is commonly used for in vitro studies:[4] Pu22: 5'-TGAGGGTGGGTAGGGTGGGTAA-3'

Materials:

-

Lyophilized Pu22 oligonucleotide (HPLC-purified)

-

Nuclease-free water

-

Annealing Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

Procedure:

-

Resuspend the lyophilized Pu22 oligonucleotide in nuclease-free water to a stock concentration of 1 mM.

-

Dilute the stock solution with the Annealing Buffer to the desired working concentration (e.g., 100 µM).

-

To facilitate the formation of the intramolecular G-quadruplex, heat the solution to 95°C for 5 minutes.[8]

-

Allow the solution to slowly cool to room temperature overnight.

-

Store the annealed G-quadruplex DNA at 4°C until use.

Circular Dichroism (CD) Spectroscopy

Rationale: CD spectroscopy is a powerful technique to study the conformation of nucleic acids. The c-Myc G-quadruplex typically exhibits a characteristic positive peak at ~264 nm and a negative peak at ~240 nm, indicative of a parallel topology.[5] Changes in this CD spectrum upon addition of the ligand can indicate binding and potential conformational alterations.[9]

Materials:

-

Annealed c-Myc G-quadruplex DNA (Pu22)

-

3-(2-AMINOETHYL)-5-NITROINDOLE stock solution (in a suitable solvent, e.g., DMSO or water)

-

CD Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

-

Quartz cuvette with a 1 cm path length

Procedure:

-

Prepare a solution of the annealed c-Myc G-quadruplex DNA at a final concentration of 5 µM in the CD Buffer.

-

Record the CD spectrum of the G-quadruplex alone from 220 nm to 320 nm at 25°C.

-

Perform a titration by adding increasing molar equivalents of the 3-(2-AMINOETHYL)-5-NITROINDOLE stock solution to the G-quadruplex solution.

-

After each addition, allow the solution to equilibrate for 5 minutes and record the CD spectrum.

-

Correct all spectra by subtracting the spectrum of the buffer (and the ligand, if it has a CD signal).

Data Interpretation:

-

No change in the CD spectrum: Suggests no significant interaction or a binding mode that does not alter the G4 conformation.

-

Increase in the intensity of the characteristic peaks: Indicates stabilization of the parallel G-quadruplex structure.

-

Shift in the peaks or appearance of new peaks: Suggests a ligand-induced conformational change in the G-quadruplex.

Fluorescence Titration Assay

Rationale: If 3-(2-AMINOETHYL)-5-NITROINDOLE is intrinsically fluorescent, its fluorescence properties may change upon binding to the c-Myc G-quadruplex. This change can be monitored to determine the binding affinity (Ka) and stoichiometry of the interaction.[10]

Materials:

-

Annealed c-Myc G-quadruplex DNA (Pu22)

-

3-(2-AMINOETHYL)-5-NITROINDOLE stock solution

-

Titration Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

-

Fluorometer and quartz cuvette

Procedure:

-

Determine the optimal excitation and emission wavelengths of 3-(2-AMINOETHYL)-5-NITROINDOLE.

-

Prepare a solution of the ligand at a fixed concentration (e.g., 1 µM) in the Titration Buffer.

-

Record the initial fluorescence spectrum.

-

Add small aliquots of a concentrated stock solution of the annealed c-Myc G-quadruplex DNA to the ligand solution.

-

After each addition, mix thoroughly, allow to equilibrate for 2-3 minutes, and record the fluorescence spectrum.

-

Continue the titration until the fluorescence signal is saturated.

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity (ΔF) as a function of the G-quadruplex concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 or 1:2 binding model) to calculate the association constant (Ka).[11][12]

| Parameter | Description | Typical Value Range |

| Ka (M⁻¹) | Association constant | 10⁵ - 10⁷ for good binders |

| n | Binding stoichiometry (ligand:G4) | 1:1 or 2:1 |

Fluorescence Intercalator Displacement (FID) Assay

Rationale: The FID assay is a competitive binding assay used to determine the ability of a non-fluorescent ligand to displace a fluorescent probe that is already bound to the G-quadruplex.[13] Thiazole Orange (TO) is a commonly used probe that exhibits enhanced fluorescence upon binding to G-quadruplex DNA.[13][14][15]

Caption: Principle of the Fluorescence Intercalator Displacement (FID) assay.

Materials:

-

Annealed c-Myc G-quadruplex DNA (Pu22)

-

Annealed duplex DNA (ds26, for selectivity)

-

Thiazole Orange (TO) stock solution (in DMSO)

-

3-(2-AMINOETHYL)-5-NITROINDOLE stock solution

-

FID Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

-

96-well black microplate and plate reader

Procedure:

-

Prepare a solution of the c-Myc G-quadruplex DNA (0.25 µM) and Thiazole Orange (0.5 µM) in FID Buffer.

-

Incubate for 5-10 minutes to allow for TO binding.

-

Dispense the G4/TO solution into the wells of the 96-well plate.

-

Add increasing concentrations of 3-(2-AMINOETHYL)-5-NITROINDOLE to the wells.

-

Incubate for 5 minutes at room temperature.

-

Measure the fluorescence intensity (Excitation: 501 nm, Emission: 521 nm).

-

Repeat the assay using duplex DNA to assess selectivity.

Data Analysis:

-

Plot the percentage of TO displacement versus the logarithm of the ligand concentration.

-

The concentration of the ligand that causes 50% displacement of TO (DC50) is determined. A lower DC50 value indicates a higher binding affinity.

| DNA Structure | DC50 (µM) |

| c-Myc G4 (Pu22) | [Insert experimental value] |

| Duplex DNA (ds26) | [Insert experimental value] |

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of 3-(2-AMINOETHYL)-5-NITROINDOLE as a potential c-Myc G-quadruplex stabilizing ligand. By systematically evaluating its binding affinity, selectivity, and impact on G4 conformation, researchers can gain critical insights into its potential as a therapeutic agent. Further studies, including isothermal titration calorimetry (ITC) for thermodynamic profiling and cell-based assays to confirm the downregulation of c-Myc expression, are recommended for a more comprehensive evaluation.

References

-

Nucleic Acids Research. (2022). Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells. [Link]

-

National Institutes of Health. (n.d.). c-MYC promoter G-quadruplex formed at the 5′-end of NHE III1 element. [Link]

-

ACS Omega. (2019). Solution Structure of a MYC Promoter G-Quadruplex with 1:6:1 Loop Length. [Link]

-

National Institutes of Health. (n.d.). G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. [Link]

-

Royal Society of Chemistry. (2020). Ligand binding to G-quadruplex DNA: new insights from ultraviolet resonance Raman spectroscopy. [Link]

-

ACS Omega. (2024). Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures. [Link]

-

MDPI. (2022). Spectroscopic Characterization of Mitochondrial G-Quadruplexes. [Link]

-

Springer Nature. (n.d.). CD Study of the G-Quadruplex Conformation. [Link]

-

Royal Society of Chemistry. (2022). Significant structural change in human c-Myc promoter G-quadruplex upon peptide binding in potassium. [Link]

-

National Institutes of Health. (2021). Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay. [Link]

-